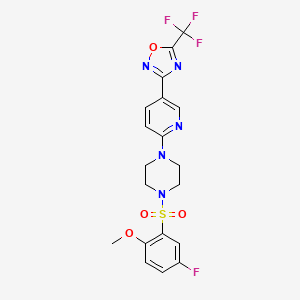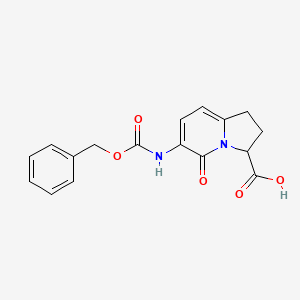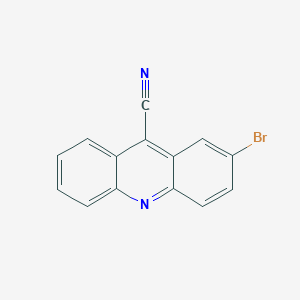
2-Bromoacridine-9-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromoacridine-9-carbonitrile is an organic compound with the molecular formula C14H7BrN2 . It is a derivative of acridine and is distinguished by the presence of a bromine atom at position 2.
Synthesis Analysis
There are several reported methods of synthesizing 2-bromoacridine-9-carbonitrile. One commonly used method involves the reaction of 2-aminoacridine with potassium cyanide and bromine. The product can be purified by recrystallization.Molecular Structure Analysis
The molecular structure of 2-Bromoacridine-9-carbonitrile is characterized by the presence of a bromine atom at position 2 of the acridine ring . The InChI code for the compound is 1S/C14H7BrN2/c15-9-5-6-14-11(7-9)12(8-16)10-3-1-2-4-13(10)17-14/h1-7H .Physical And Chemical Properties Analysis
2-Bromoacridine-9-carbonitrile is a white to light-yellow crystalline solid. It is insoluble in water but soluble in organic solvents such as methanol, ethanol, and chloroform. It has a molecular weight of 283.128.Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
2-Bromoacridine-9-carbonitrile has been utilized in the synthesis of new cyanopyridine derivatives, which demonstrate significant antimicrobial activity. These derivatives have shown minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL against various aerobic and anaerobic bacteria, indicating their potential as antibacterial agents (Bogdanowicz et al., 2013).
Computational Analysis for Molecular Structure
Computational calculations on similar compounds, like 5-bromo-3-nitropyridine-2-carbonitrile, have been conducted to understand their molecular structure and energy. This includes analyses of molecular electrostatic potential, frontier molecular orbital, and electron-hole conversions. These studies contribute to understanding the reactivity and potential applications of such molecules in various scientific fields (Arulaabaranam et al., 2021).
Application in Central Nervous System Research
A derivative of acridine, specifically a novel CNS-selective cholinesterase inhibitor, was labeled with carbon-14 for metabolic studies. This highlights the potential use of acridine derivatives, including 2-bromoacridine-9-carbonitrile, in neurological research and drug development (Nishioka et al., 1992).
Investigation of Electrocatalytic Properties
2-Bromoacridine-9-carbonitrile and its derivatives have been investigated for their electrocatalytic properties. Studies include the multicomponent assembling of various compounds, showcasing its application in the field of electrochemistry and material science (Vafajoo et al., 2014).
Photophysical and Electrochemical Studies
The photophysical and electrochemical properties of 9,10-dihydroacridine derivatives have been systematically studied. These findings are significant for the development of advanced materials, such as in the field of organic light-emitting diodes (OLEDs) (Liu et al., 2018).
Safety and Hazards
The safety information for 2-Bromoacridine-9-carbonitrile includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
2-bromoacridine-9-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrN2/c15-9-5-6-14-11(7-9)12(8-16)10-3-1-2-4-13(10)17-14/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBAKCWQKYMBDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2709277.png)
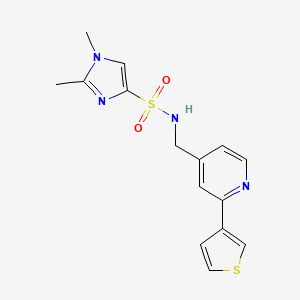
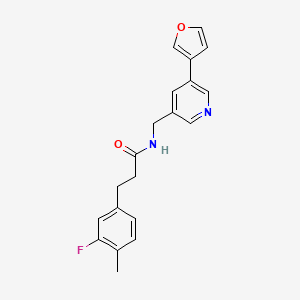
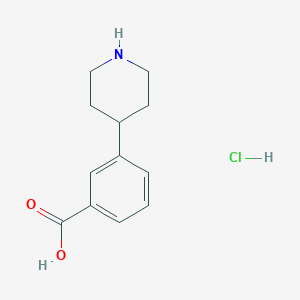
![N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2709284.png)
![N-cyclohexyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2709285.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2709286.png)
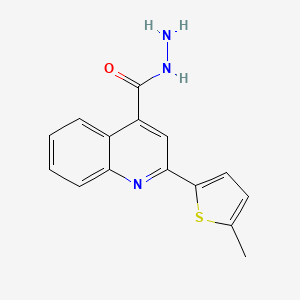

![(2-Chloro-7H-purin-6-yl)-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2709290.png)
![1-[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2709293.png)

